6-Isothiocyanatohexanoyl chloride

Description

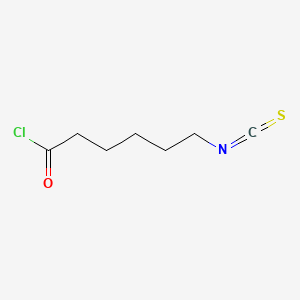

6-Isothiocyanatohexanoyl chloride is a bifunctional organic compound containing both an acyl chloride (-COCl) and an isothiocyanate (-N=C=S) group. The acyl chloride group confers high reactivity toward nucleophiles (e.g., amines, alcohols), while the isothiocyanate group enables reactions with thiols or amines to form thiourea or urea linkages, respectively. This dual functionality makes it valuable in bioconjugation, polymer chemistry, and pharmaceutical synthesis.

Properties

CAS No. |

39243-52-2 |

|---|---|

Molecular Formula |

C7H10ClNOS |

Molecular Weight |

191.68 g/mol |

IUPAC Name |

6-isothiocyanatohexanoyl chloride |

InChI |

InChI=1S/C7H10ClNOS/c8-7(10)4-2-1-3-5-9-6-11/h1-5H2 |

InChI Key |

PDLSNXJMSMGTBM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)Cl)CCN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Isothiocyanatohexanoyl chloride with structurally related acyl chlorides and isothiocyanate-containing compounds:

Research Findings and Limitations

While experimental data for this compound are scarce, studies on analogous compounds provide insights:

- Synthetic Utility: Bifunctional compounds like p-toluenesulfonylmethyl isocyanide () demonstrate the importance of multi-reactive groups in heterocycle synthesis. Similarly, this compound could enable sequential reactions in multi-step syntheses .

- Bioconjugation: Isothiocyanates (e.g., fluorescein isothiocyanate) are widely used in antibody labeling. The acyl chloride group in this compound could expand applications to amine-rich substrates (e.g., polymers, peptides) .

Limitations: The absence of direct toxicity or stability data for this compound necessitates caution. Its synthesis and storage may require anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Preparation Methods

Starting Material: 6-Aminohexanoic Acid

6-Aminohexanoic acid serves as the foundational precursor, commercially available or synthesized via hydrogenation of 6-nitrohexanoic acid.

Isothiocyanate Formation

Reagents :

Procedure :

-

Dissolve 6-aminohexanoic acid in anhydrous dioxane under argon.

-

Add CS₂ and TPP sequentially.

-

Stir at room temperature for 24 hours.

-

Purify via column chromatography (ethyl acetate/cyclohexane).

Mechanistic Insight :

CS₂ reacts with the primary amine to form a dithiocarbamate intermediate, which undergoes TPP-mediated desulfurization to yield the isothiocyanate.

Reagent Selection: Triphosgene vs. Thionyl Chloride

Triphosgene (bis(trichloromethyl)carbonate) is favored over SOCl₂ due to its solid state, reduced toxicity, and compatibility with sensitive functional groups.

Reaction Conditions :

Procedure :

-

Combine 6-isothiocyanatohexanoic acid and triphosgene in dichloromethane.

-

Add catalytic organic amine.

-

Heat to 90°C with stirring.

-

Quench with NaOH solution to absorb HCl byproducts.

-

Distill under reduced pressure.

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis from 6-Chlorohexanol

A patent detailing 6-chlorohexanal synthesis offers insights into tandem oxidation-chlorination strategies:

-

Oxidation : 6-Chlorohexanol → 6-chlorohexanal using trichloroisocyanuric acid (TCCA) and TEMPO.

-

Chlorination : Conversion of aldehyde to acyl chloride via triphosgene.

Challenges :

Thiophosgene-Based Routes

Thiophosgene (CSCl₂) directly converts primary amines to isothiocyanates but is highly toxic and regulated. Modern protocols favor CS₂/TPP for safety.

Industrial-Scale Considerations

Solvent and Temperature Optimization

Waste Mitigation

-

Triphosgene Byproducts : Phosgene scavengers (e.g., urea) neutralize residual HCl.

-

CS₂ Recycling : Distillation recovers 80% of unreacted CS₂, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 6-isothiocyanatohexanoyl chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing an isothiocyanate group to hexanoyl chloride via nucleophilic substitution. Key parameters include temperature control (0–5°C to minimize side reactions), anhydrous conditions, and stoichiometric ratios of reagents like thiophosgene or thiocyanate derivatives. Optimization can employ factorial design to test variables (e.g., solvent polarity, reaction time) .

- Safety : Use inert atmospheres (N₂/Ar) and corrosion-resistant reactors due to the compound’s reactivity with moisture .

Q. What safety measures are critical when handling this compound?

- Handling : Use PPE (nitrile gloves, chemical goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid water exposure to prevent hydrolysis .

- Spill Management : Contain spills mechanically (e.g., absorbent pads) and dispose of waste in sealed containers labeled for hazardous organics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analysis :

- FT-IR : Confirm the isothiocyanate group (N=C=S stretch at ~2050–2150 cm⁻¹) and acyl chloride C=O (1800–1820 cm⁻¹).

- ¹H/¹³C NMR : Hexanoyl chain protons (δ 1.2–2.4 ppm) and thiocyanate carbon (δ ~130 ppm).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 191.7 (calculated for C₇H₁₀ClNOS) .

Q. How does this compound react with nucleophiles like amines or alcohols?

- Mechanism : The electrophilic acyl chloride reacts with nucleophiles to form amides (with amines) or esters (with alcohols). Isothiocyanate groups may participate in thiourea formation under basic conditions .

Q. What storage conditions prevent degradation?

- Storage : Keep under inert gas (Ar) in airtight, glass containers at –20°C. Monitor for discoloration (indicates hydrolysis) .

Advanced Research Questions

Q. How can factorial design improve experimental efficiency in optimizing synthetic yield?

- Approach : Use a 2³ factorial design to test temperature (X₁), solvent polarity (X₂, e.g., dichloromethane vs. THF), and catalyst presence (X₃). Analyze interactions using ANOVA to identify dominant factors .

- Example : A study found THF increased yield by 15% vs. DCM due to better solubility of intermediates .

Q. How should researchers resolve contradictions in kinetic data for hydrolysis rates?

- Analysis : Compare Arrhenius plots under varying pH and solvent conditions. Use statistical tools (e.g., t-tests) to assess significance. Contradictions may arise from solvent polarity effects on transition states .

- Case Study : Conflicting hydrolysis rates in aqueous vs. acetonitrile mixtures were resolved by identifying ion-pair stabilization in polar aprotic solvents .

Q. What computational methods predict the compound’s reactivity in complex biological systems?

- Modeling : Density functional theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites. Molecular dynamics simulations model interactions with proteins .

- Software : Gaussian or ORCA for DFT; GROMACS for MD simulations .

Q. How can reaction mechanisms be validated when intermediates are unstable?

- Techniques : Use stopped-flow NMR or cryogenic trapping to isolate transient species. Isotopic labeling (e.g., ¹³C in acyl chloride) tracks bond formation/cleavage .

Q. What challenges arise when scaling reactions from lab to pilot plant?

- Issues : Heat dissipation (exothermic reactions) and byproduct accumulation. Mitigate via flow reactors for better temperature control and in-line purification (e.g., scavenger resins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.